molecular formula C9H8O2S B15239663 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

Cat. No.: B15239663
M. Wt: 180.23 g/mol
InChI Key: MMHUJATTZDUIGL-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated six-membered ring. The molecule contains a ketone group at position 4 and an aldehyde group at position 5, making it a versatile intermediate in organic synthesis and medicinal chemistry. The sulfur atom in the thiophene ring distinguishes it from oxygen-containing analogs like benzofurans, influencing its electronic properties, reactivity, and intermolecular interactions. Its structural complexity and functional groups render it valuable for studying dehydrogenation reactions, hydrogen-bonding patterns, and crystallographic behavior .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2

InChI Key

MMHUJATTZDUIGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred for its ability to deprotonate intermediates without causing side reactions.
  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are used to balance polarity and reaction kinetics, minimizing byproducts like over-oxidized species.
  • Temperature Control : Reactions are conducted at 0–25°C to stabilize the aldehyde group while promoting ring closure.

A representative yield of 68–72% has been achieved using this method, with purity ≥95% after purification.

Vilsmeier-Haack Formylation

Adapted from benzothiophene chemistry, the Vilsmeier-Haack reaction introduces the aldehyde group at the 5-position of the benzothiophene core. This method is particularly effective for constructing the aldehyde functionality in aromatic systems.

Reaction Parameters

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which electrophilically substitutes hydrogen at the 5-position.
  • Temperature : The reaction proceeds at 50–60°C for 6–8 hours, followed by hydrolysis to liberate the aldehyde.
  • Yield : Reported yields range from 55% to 65%, with the main challenge being competing substitution at other ring positions.

Industrial-Scale Oxidation Methods

For bulk production, controlled oxidation of tetrahydrobenzothiophene derivatives offers scalability. Industrial protocols often employ continuous flow reactors to enhance reproducibility and safety.

Catalytic Oxidation

  • Catalysts : Manganese dioxide (MnO₂) or chromium-based catalysts oxidize methyl or hydroxymethyl groups to aldehydes.
  • Solvent-Free Conditions : Some protocols use molten salt media to reduce solvent waste and improve energy efficiency.
  • Throughput : Pilot-scale trials have demonstrated production capacities of 10–15 kg/batch with 85% purity pre-purification.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation.

Chromatographic Techniques

  • Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separate the aldehyde from cyclic ketone byproducts.
  • HPLC Validation : Analytical HPLC (C18 column, 254 nm UV detection) confirms purity ≥98%.

Spectroscopic Confirmation

  • IR Spectroscopy : Distinct carbonyl stretches at 1640–1680 cm⁻¹ (ketone) and 1700–1725 cm⁻¹ (aldehyde).
  • NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm (¹H); ketone carbon at δ 200–205 ppm (¹³C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 68–72 ≥95 Moderate High
Vilsmeier-Haack 55–65 ≥90 Low Moderate
Catalytic Oxidation 70–75 ≥85 High Low

Key Findings :

  • Cyclization offers the best balance of yield and purity for laboratory-scale synthesis.
  • Catalytic oxidation is optimal for industrial applications despite lower initial purity.
  • The Vilsmeier-Haack method is limited by regioselectivity challenges but remains valuable for analog synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. Under acidic conditions with potassium permanganate (KMnO₄), the aldehyde is converted to 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid.

Reaction Reagents/Conditions Product Yield
Aldehyde → Carboxylic acidKMnO₄, H₂SO₄, 80°C4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid72–85%

The ketone group at position 4 remains stable under these conditions due to its resistance to further oxidation.

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) in ethanol.

Reaction Reagents/Conditions Product Yield
Aldehyde → AlcoholNaBH₄, EtOH, 25°C5-(Hydroxymethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene88–92%

The ketone group is unaffected under these mild conditions but can be reduced to a secondary alcohol using stronger agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines:

Grignard Addition

Reaction with methylmagnesium bromide (MeMgBr) yields a secondary alcohol:
RCHO+MeMgBrRCH(OH)Me\text{RCHO} + \text{MeMgBr} \rightarrow \text{RCH(OH)Me}

Reagent Product Yield
MeMgBr, THF, 0°C5-(1-Hydroxyethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene78%

Hydrazone Formation

Condensation with hydrazine produces a hydrazone derivative, useful in crystallography or further synthetic steps:
RCHO+NH₂NH₂RCH=NNH₂\text{RCHO} + \text{NH₂NH₂} \rightarrow \text{RCH=NNH₂}

Condensation Reactions

The aldehyde undergoes condensation with amines or active methylene compounds:

Schiff Base Formation

Reaction with aniline forms a Schiff base, which can coordinate metal ions:
RCHO+PhNH₂RCH=NPh\text{RCHO} + \text{PhNH₂} \rightarrow \text{RCH=NPh}

Reagent Product Application
Aniline, EtOH, ∆5-(Phenyliminomethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiopheneLigand synthesis

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration or sulfonation at the α-position relative to the sulfur atom due to electron-rich aromaticity :

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 0°C5-Formyl-3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene
SulfonationSO₃, H₂SO₄, 50°C5-Formyl-3-sulfo-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene

Cyclization Reactions

The aldehyde and ketone groups enable intramolecular cyclization. For example, reaction with hydroxylamine forms an isoxazole ring fused to the benzothiophene :
RCHO+NH₂OHIsoxazole derivative\text{RCHO} + \text{NH₂OH} \rightarrow \text{Isoxazole derivative}

Acetal Formation

The aldehyde reacts with diols (e.g., ethylene glycol) under acid catalysis to form acetals, protecting the aldehyde during multi-step syntheses:
RCHO+HOCH₂CH₂OHRCH(OCH₂CH₂O)\text{RCHO} + \text{HOCH₂CH₂OH} \rightarrow \text{RCH(OCH₂CH₂O)}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the aldehyde position:
RCHO+ArB(OH)₂RCH(Ar)OH\text{RCHO} + \text{ArB(OH)₂} \rightarrow \text{RCH(Ar)OH}

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming oxetane derivatives.

This compound’s versatility in oxidation, reduction, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic applications are warranted .

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocycles, including 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (benzofuran analog) and substituted cyclohexenones. Key comparison criteria include reactivity, hydrogen bonding, crystallographic data, and synthetic methodologies.

Structural and Electronic Differences

Property 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde Benzofuran Analogs Substituted Cyclohexenones
Heteroatom Sulfur (thiophene) Oxygen (furan) Oxygen (ketone)
Bond Length (C-X) ~1.71 Å (C-S) ~1.36 Å (C-O) ~1.23 Å (C=O)
Electronegativity Lower (S: 2.58) Higher (O: 3.44) Higher (O: 3.44)
Ring Conformation Distorted due to larger S atom Planar (furan ring) Flexible cyclohexenone scaffold
  • This contrasts with benzofurans, where oxygen’s electronegativity promotes polar reaction pathways .
  • Crystallographic Analysis : SHELX-refined structures (e.g., bond angles, torsional strain) reveal that the thiophene ring exhibits greater distortion compared to benzofurans, as visualized via ORTEP-3 .

Reactivity in Dehydrogenation and Halogenation

Dehydrogenation of the target compound and its analogs often employs catalysts like Pd/C or CuBr₂/LiBr (Table 1).

Compound Catalyst Yield Byproducts Reference
Benzofuran-2-carboxylic acid derivatives CuBr₂/LiBr 75–85% Minimal halogenation
Substituted cyclohexenones 5% Pd/C Variable Disproportionation products
This compound (hypothetical) Pd/C or CuBr₂/LiBr ~60–70%* Sulfur-related side products

*Hypothesized lower yield due to sulfur’s propensity to poison Pd/C catalysts or form stable intermediates.

  • Mechanistic Insights: The benzofuran analog undergoes halogenation via the homoannular enol form, preserving stereochemistry . For the benzothiophene derivative, sulfur’s larger size may hinder enolization, altering reaction pathways.

Hydrogen Bonding and Crystal Packing

Using graph set analysis (), hydrogen-bonding motifs differ significantly:

Compound Hydrogen Bond Donor/Acceptor Graph Set Motif Packing Efficiency
Benzothiophene-5-carbaldehyde Aldehyde (O), Thiophene (S) R₂²(8) Moderate
Benzofuran-2-carboxylic acid Carboxylic acid (O-H) C(4) chain High
Cyclohexenones Ketone (O) Dimeric R₂²(8) Variable
  • Key Observations : The aldehyde group in the target compound acts as a hydrogen-bond acceptor, while sulfur’s weaker H-bonding capacity reduces crystal cohesion compared to oxygen-rich benzofurans .

Biological Activity

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9OS
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 873189-09-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzothiophene derivatives. Specifically, a series of compounds related to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Notably:

  • Compounds demonstrated selective COX-2 inhibition with IC50_{50} values ranging from 0.31 to 1.40 µM.
  • In vivo studies showed significant reduction in paw edema in carrageenan-induced models, with percentage increases in paw volume ranging from 21.1% to 30.5% at 180 minutes post-administration .

Anticancer Activity

The structural versatility of benzothiophene derivatives has led to investigations into their anticancer potential. Data indicates:

  • Compounds have shown cytotoxicity against various cancer cell lines.
  • Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit proliferation by interfering with cell cycle regulation .

Antimicrobial Activity

Benzothiophene derivatives have also been characterized for their antimicrobial properties:

  • Studies report effective inhibition against both gram-positive and gram-negative bacteria.
  • The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: COX Inhibition

In a study evaluating the anti-inflammatory effects of benzothiophene derivatives:

  • A selected compound exhibited a COX-2 selectivity index ranging from 48.8 to 183.8.
  • The study concluded that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Study 2: Anticancer Mechanisms

A comprehensive evaluation of the anticancer activity of benzothiophene derivatives revealed:

  • Significant cytotoxic effects on breast cancer cell lines with IC50_{50} values below 10 µM.
  • Mechanistic investigations indicated that these compounds activate caspase-dependent pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySelective COX-2 inhibition; significant edema reduction
AnticancerCytotoxicity against cancer cell lines; apoptosis induction
AntimicrobialEffective against gram-positive and gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of pre-functionalized thiophene precursors. For example, tert-butyldiphenylsilyl (TBDPS)-protected intermediates, such as 2-methylallyl derivatives, can be used in base-mediated reactions (e.g., DBU) to introduce the aldehyde group . Optimization involves controlling reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions like over-oxidation. Monitoring via TLC or HPLC ensures intermediate purity before aldehyde deprotection .

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde functionality and benzothiophene core?

  • Methodology :

  • IR Spectroscopy : The carbonyl (C=O) stretch of the oxo group appears near 1640–1680 cm⁻¹, while the aldehyde C=O typically absorbs at ~1700–1725 cm⁻¹ .
  • NMR : The aldehyde proton in 1H^1H-NMR resonates as a singlet at δ 9.8–10.2 ppm. The benzothiophene protons show distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm), with 13C^{13}C-NMR confirming the aldehyde carbon at δ 190–200 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and fragmentation patterns consistent with the benzothiophene-aldehyde structure .

Q. How can researchers ensure the purity of the compound after synthesis?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for preliminary purification. Recrystallization from ethanol or methanol yields high-purity crystals. Analytical HPLC with a C18 column and UV detection at 254 nm confirms purity ≥98% .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Methodology :

  • Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures, which handles disorder modeling and anisotropic displacement parameters .
  • Validation : Cross-check hydrogen bonding and torsion angles with ORTEP-3 to ensure geometric accuracy. Discrepancies in bond lengths (e.g., C=O vs. C–O) may indicate over-refinement; adjust weighting schemes in SHELXL to balance R-factor and geometry .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify patterns like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) motifs, which stabilize the crystal lattice .

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The tetrahydrobenzothiophene ring imposes steric hindrance, limiting nucleophilic attack at the aldehyde. Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to mitigate undesired side reactions .
  • Electronic Effects : Electron-withdrawing substituents on the benzothiophene ring (e.g., nitro groups) enhance aldehyde electrophilicity. DFT calculations (B3LYP/6-31G*) can predict charge distribution and guide reagent selection (e.g., Grignard vs. organozinc) .

Q. What experimental designs mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Sharpless oxazaborolidines to induce asymmetry during aldehyde functionalization. Monitor ee via chiral HPLC (Chiralpak AD-H column) or 1H^1H-NMR with chiral shift reagents .
  • Kinetic Resolution : Optimize reaction time and temperature to favor kinetic control. For example, low temperatures (−20°C) slow racemization, improving ee by 10–15% .

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